![molecular formula C18H19N5O5 B2940180 Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate CAS No. 1021029-82-2](/img/structure/B2940180.png)
Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Chemical Reactions Analysis
The chemical reactions of such compounds are diverse and depend on the specific structure and functional groups present. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Activity
Research into novel thiazolidines, azetidines, and imidazolines has shown that certain methyl phenoxy acetates exhibit significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi, indicating potential applications in developing new antibacterial agents (Desai, Dave, Shah, & Vyas, 2001).
Pharmacology and Detoxification
The study of methylglyoxal, a reactive alpha-oxoaldehyde, reveals its role in modifying nucleic acids and proteins, inducing apoptosis, and being involved in enzymatic detoxification processes. This has implications for understanding the pathogenesis of diseases and the development of antiproliferative chemotherapy (Thornalley, 1996).
Aldose Reductase Inhibition
A series of iminothiazolidin-4-one acetate derivatives has been synthesized and evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. This research underscores the potential of these compounds in creating novel treatments for diabetes-related conditions (Ali et al., 2012).
Hemoglobin Oxygen Affinity Modulation
Novel compounds have been synthesized and tested for their ability to modulate the oxygen affinity of human hemoglobin A, presenting avenues for clinical or biological applications where modulation of oxygen supply is beneficial, such as in ischemia or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Food and Organisms
The presence and effects of methylglyoxal in food and living organisms have been examined, highlighting its formation during processing and storage and its implications for health, including its role in diabetic complications and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The structure of similar compounds is stabilized by inter- and intramolecular n-h…o hydrogen bonds and weak c-h…o interactions . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-20-15-14(16(25)21(2)18(20)26)23-9-8-22(17(23)19-15)11-4-6-12(7-5-11)28-10-13(24)27-3/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQLUCXIWBTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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